![molecular formula C6H8OS2 B2589585 (4-Methylsulfanylthiophen-3-yl)methanol CAS No. 2551118-28-4](/img/structure/B2589585.png)
(4-Methylsulfanylthiophen-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Methylsulfanylthiophen-3-yl)methanol, also known as 4-MST, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a thioether derivative of thiophene, which is a heterocyclic aromatic compound containing a sulfur atom in its ring structure. The synthesis of this compound has been studied in detail, and its mechanism of action and physiological effects have been investigated.
Scientific Research Applications
- Role of (4-Methylsulfanylthiophen-3-yl)methanol : Research has explored MTO catalysts, including SAPO-34, which exhibits high selectivity toward light olefins (ethylene and propylene). SAPO-34’s excellent performance was first reported by the Dalian Institute of Chemical Physics (DICP) in 1990 .
- Application : Researchers explore the use of methanol, including its bio-derived form (bio-methanol), as an alternative fuel source .
- Potential Role : (4-Methylsulfanylthiophen-3-yl)methanol could serve as a precursor for furan-based compounds. Electrochemical oxidation of furan derivatives, such as 5-hydroxymethylfurfural (HMF), is an interesting option for sustainable chemical synthesis .
Methanol-to-Olefins (MTO) Catalysts
Biofuel Production
Furan Platform Chemicals
properties
IUPAC Name |
(4-methylsulfanylthiophen-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS2/c1-8-6-4-9-3-5(6)2-7/h3-4,7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVCUJSKOQIIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CSC=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylsulfanylthiophen-3-yl)methanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.